molecular formula C15H12 B1622909 1-Methyl-4-(phenylethynyl)benzene CAS No. 3287-02-3

1-Methyl-4-(phenylethynyl)benzene

Cat. No. B1622909
CAS RN: 3287-02-3
M. Wt: 192.25 g/mol
InChI Key: LENVYSAMNKKWEK-UHFFFAOYSA-N
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Description

“1-Methyl-4-(phenylethynyl)benzene” is a chemical compound with the molecular formula C15H12 . It has a molecular weight of 192.26 g/mol .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring with a methyl group (CH3) and a phenylethynyl group (C6H5C≡C-) attached to it .


Physical And Chemical Properties Analysis

“this compound” is a solid at 20 degrees Celsius . It has a density of 1.05±0.1 g/cm3 . The melting point is 72 °C and the boiling point is between 200-210 °C .

Scientific Research Applications

Liquid Crystalline Behavior

1-Methyl-4-(phenylethynyl)benzene derivatives demonstrate significant liquid crystalline behavior. Research by Lydon et al. (2008) explores the phase behavior of alkoxy-substituted derivatives of 1,4-bis(phenylethynyl)benzene. They found that these derivatives exhibit good chemical stability and can stabilize a diverse range of mesophases at higher temperatures. Smectic phases are stabilized by longer alkoxy substituents, suggesting potential applications in molecular electronics and self-organized states such as Langmuir-Blodgett films (Lydon et al., 2008).

Photophysical Properties

Levitus et al. (2001) conducted a study on the photophysical properties of 1,4-bis(phenylethynyl)benzene, examining the effects of phenyl group rotation and chromophore aggregation in oligo- and poly(phenyleneethynylene)s. They concluded that planarization causes modest spectral shifts, while aggregation leads to larger shifts and loss of vibronic structure (Levitus et al., 2001).

Nanoscale Electrical Contacts

A study by Erbe et al. (2006) analyzed the suitability of 1,4-bis(phenylethynyl)benzene molecules as nano-electrical devices. They found that the presence of differently substituted side groups can influence the density of states and charge transport properties, making these molecules potentially useful in molecular electronics (Erbe et al., 2006).

Application in Liquid Crystal Composition

Li et al. (2013) synthesized derivatives of 1,4-bis(phenylethynyl)benzene and investigated their thermal behavior and properties like optical anisotropy and dielectric anisotropy. They found that some derivatives exhibit a wide nematic phase temperature range and high optical anisotropy, suitable for use in liquid crystal mixtures and blue phase liquid crystals (Li et al., 2013).

Photopolymerization and Polymer Network Properties

Research by Broer et al. (1989) investigated the influence of a lateral methyl substituent on the properties of a mesogenic diacrylate monomer and its oriented polymer networks. They found that the presence of the methyl group affects transition temperatures and the degree of order in the polymeric state, indicating potential applications in the creation of oriented and crosslinked polymer networks (Broer et al., 1989).

Future Directions

While specific future directions for “1-Methyl-4-(phenylethynyl)benzene” are not mentioned in the available resources, research into benzene derivatives continues to be an active area of study. For instance, some benzene derivatives have been investigated for their potential applications in liquid crystal displays .

properties

IUPAC Name

1-methyl-4-(2-phenylethynyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12/c1-13-7-9-15(10-8-13)12-11-14-5-3-2-4-6-14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LENVYSAMNKKWEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C#CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90186529
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3287-02-3
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003287023
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1-methyl-4-(phenylethynyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90186529
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

General Procedure A. To a solution of lithium phenylacetylide (15.2 ml, 15.2 mmol) in DME (20 ml) under Argon at −78° C. was added triisopropoxylborane (3.5 ml, 15.2 mmol). The mixture was stirred at −78° C. for 1.5 hours. A solution of 1-bromo-4-methylbenzene (2 g, 11.7 mmol) in DME/THF (10 ml/10 ml) was degassed with dry argon, Pd(PPh3)4 (405 mg, 0.35 mmol) was added and the solution was degassed for another 5 min.
Quantity
15.2 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Name
DME THF
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
405 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods II

Procedure details

The procedure was identical to Example 1, with the exception that 4-ethynyltoluene (0.507 ml; 0.465 g; 4.00 mmol) was used as a substrate instead of phenylacetylene. GC analysis of the organic phase of the hydrolyzed reaction sample after 42 h at 65° C. showed the presence of 1.62 mmol (81% yield) of 1-methyl-4-(phenylethynyl)benzene, and 0.25 mmol of benzonitrile remaining in the reaction mixture.
Quantity
0.507 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.25 mmol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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